molecular formula C9H8BrMgN B14535539 magnesium;3-methylindol-1-ide;bromide CAS No. 62454-37-9

magnesium;3-methylindol-1-ide;bromide

Cat. No.: B14535539
CAS No.: 62454-37-9
M. Wt: 234.38 g/mol
InChI Key: SMKVPTMXYUXWCM-UHFFFAOYSA-M
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Description

Magnesium;3-methylindol-1-ide;bromide is a coordination complex comprising magnesium (Mg²⁺) bound to a deprotonated 3-methylindole ligand (3-methylindol-1-ide) and bromide (Br⁻) ions. The compound likely exists as a salt, with magnesium balancing the charges of the indolide anion and bromide.

Properties

CAS No.

62454-37-9

Molecular Formula

C9H8BrMgN

Molecular Weight

234.38 g/mol

IUPAC Name

magnesium;3-methylindol-1-ide;bromide

InChI

InChI=1S/C9H8N.BrH.Mg/c1-7-6-10-9-5-3-2-4-8(7)9;;/h2-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

SMKVPTMXYUXWCM-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N-]C2=CC=CC=C12.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-methylindol-1-ide;bromide typically involves the reaction of 3-methylindole with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:

3-methylindole+Mg+Br2This compound\text{3-methylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 3-methylindole+Mg+Br2​→this compound

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the anhydrous conditions necessary for the reaction.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylindol-1-ide;bromide, like other Grignard reagents, undergoes several types of reactions:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.

    Epoxides: Adds to epoxides to form alcohols.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Alkanes: From reactions with alkyl halides.

    Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Magnesium;3-methylindol-1-ide;bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active indole derivatives.

    Medicine: Utilized in the development of pharmaceutical compounds, including potential anticancer agents.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of magnesium;3-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 3-methylindole, creating a carbanion-like species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Key Inferred Properties :

  • Structure : Likely an ionic solid with Mg²⁺ coordinated by the indolide anion and Br⁻.
  • Synthesis : Hypothetically synthesized via deprotonation of 3-methylindole using a strong base (e.g., Mg metal or Grignard reagent), followed by reaction with MgBr₂.
  • Thermal Stability : Expected to decompose below 300°C due to organic ligand instability, contrasting with pure MgBr₂, which melts at 711°C .
  • Solubility : Likely sparingly soluble in water (unlike highly soluble MgBr₂) but soluble in polar aprotic solvents like DMF or THF.

Comparison with Similar Compounds

Magnesium Bromide (MgBr₂)

Properties :

  • Physical State : Colorless trigonal crystals .
  • Melting Point : 711°C; Boiling Point : 1250°C .
  • Solubility : 125.4 g/100 g in water at 100°C .
  • Applications : Catalyst in organic synthesis, electrolyte in batteries.

Comparison :

  • Thermal Stability : MgBr₂ is significantly more stable than the indolide complex, which decomposes at lower temperatures due to the organic ligand.
  • Reactivity : MgBr₂ participates in Grignard-like reactions, while the indolide complex may exhibit nucleophilic behavior at the indolide site.

3-Methylindole (Parent Compound)

Properties :

  • Melting Point : ~95°C (pure indole derivatives typically melt below 200°C) .
  • Solubility: Soluble in organic solvents (e.g., ethanol, chloroform).

Comparison :

  • Stability : The indolide complex has higher thermal stability than 3-methylindole due to ionic bonding with Mg²⁺.
  • Reactivity : 3-Methylindole undergoes electrophilic substitution, while the indolide complex may act as a stronger nucleophile.

Brominated Indole Derivatives ()

Examples:

  • 5-Bromo-3-(imidazolyl)-1H-indole (Compound 34): Melting point 141–142°C .
  • Indole-Triazole Conjugates (Compounds 6q–6u): Melting points 190–250°C .

Comparison :

  • Thermal Stability : Brominated indoles (e.g., Compound 34) decompose near 140°C, while the Mg-indolide complex may stabilize up to 250–300°C.
  • Functionality: Brominated indoles are used in medicinal chemistry, whereas the Mg complex may serve as a catalyst or precursor in organometallic synthesis.

Magnesium Oxybromides (MOB-318, MOB-518)

Properties :

  • Composition: Inorganic Mg-Br-O compounds.
  • Applications : Flame retardants, cement additives .

Comparison :

  • Structure : MOBs lack organic ligands, making them more thermally stable (>500°C) than the Mg-indolide complex.
  • Reactivity: MOBs act as bromine donors in flame retardancy, whereas the indolide complex may release bromine or indole fragments under heat.

Data Tables

Table 1: Thermal and Physical Properties

Compound Melting Point (°C) Decomposition Temp (°C) Solubility (Water) Key Applications
Mg;3-methylindol-1-ide;Br⁻ (inferred) N/A ~250–300 Low Organometallic synthesis
MgBr₂ 711 >700 125.4 g/100 g (100°C) Catalysis, batteries
3-Methylindole ~95 N/A Insoluble Pharmaceutical intermediates
5-Bromo-3-(imidazolyl)-1H-indole 141–142 140–150 Insoluble Bioactive compounds
MOB-318/518 >500 >500 Insoluble Flame retardants

Table 2: Reactivity Comparison

Compound Reactivity with H₂O Reactivity with Electrophiles Thermal Decomposition Products
Mg;3-methylindol-1-ide;Br⁻ Moderate hydrolysis Nucleophilic indolide site MgO, HBr, 3-methylindole
MgBr₂ Highly soluble Lewis acid catalyst MgO, Br₂
3-Methylindole Stable Electrophilic substitution CO₂, NH₃, hydrocarbons

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